molecular formula C14H15N3O5S B2642561 N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 2034621-95-7

N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2642561
CAS No.: 2034621-95-7
M. Wt: 337.35
InChI Key: GHQDKOMDHLUGNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide is a sulfonamide derivative characterized by a unique hybrid structure combining two furan rings (2- and 3-substituted), a central 2-hydroxyethyl group, and a 1-methylpyrazole-4-sulfonamide moiety. The compound’s structural complexity arises from the juxtaposition of oxygen-rich furan heterocycles and the sulfonamide group, a functional moiety widely recognized for its pharmacological relevance, particularly in antimicrobial and anti-inflammatory agents .

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-1-methylpyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O5S/c1-17-8-12(7-15-17)23(19,20)16-10-14(18,11-4-6-21-9-11)13-3-2-5-22-13/h2-9,16,18H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHQDKOMDHLUGNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NCC(C2=COC=C2)(C3=CC=CO3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide is a compound of interest within medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Molecular Formula C14H15N3O4S\text{Molecular Formula }C_{14}H_{15}N_{3}O_{4}S
Molecular Weight 319.35 g mol\text{Molecular Weight }319.35\text{ g mol}

Table 1: Basic Properties

PropertyValue
Molecular FormulaC14H15N3O4S
Molecular Weight319.35 g/mol
IUPAC NameThis compound

Anti-inflammatory Properties

Research indicates that pyrazole derivatives, including the compound , exhibit significant anti-inflammatory activity. A study demonstrated that similar pyrazole compounds showed up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at concentrations as low as 10 µM compared to standard drugs like dexamethasone . This suggests a potential for this compound in treating inflammatory conditions.

Antimicrobial Activity

Pyrazole derivatives have also been evaluated for their antimicrobial properties. In vitro studies indicated that compounds with similar structures effectively inhibited the growth of various bacterial strains, including E. coli and Staphylococcus aureus, at concentrations around 40 µg/mL . The compound's furan moieties may enhance its interaction with microbial cell membranes, contributing to its efficacy.

Anticancer Potential

Recent advancements in drug design have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds with structural similarities to this compound have shown significant cytotoxic effects against various cancer cell lines, including MCF7 and A549, with IC50 values ranging from 0.01 to 50 µM . These findings underscore the compound's potential as a lead in anticancer drug development.

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The sulfonamide group may inhibit key enzymes involved in inflammatory pathways.
  • Receptor Modulation : The compound might modulate receptors associated with pain and inflammation.
  • Cell Cycle Interference : Its anticancer properties could stem from disrupting the cell cycle in malignant cells.

Case Studies and Research Findings

Several studies have focused on synthesizing and evaluating the biological activities of pyrazole derivatives:

Study 1: Synthesis and Evaluation

A study synthesized a series of pyrazole derivatives and evaluated their anti-inflammatory effects. Compounds showed significant inhibition of pro-inflammatory cytokines at varying concentrations, indicating a promising therapeutic profile for inflammatory diseases .

Study 2: Antimicrobial Testing

Another investigation assessed the antimicrobial efficacy of pyrazole derivatives against multiple pathogens. Results indicated that certain compounds exhibited potent antimicrobial activity, suggesting their potential as new antibiotics .

Scientific Research Applications

Medicinal Chemistry

Antiviral Properties
Research has highlighted the potential of pyrazole derivatives, including N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide, in the development of antiviral agents. Pyrazole compounds have been shown to exhibit activity against several viruses, including HIV and measles virus. For instance, studies indicate that certain pyrazole derivatives can inhibit viral replication effectively, demonstrating promising results in terms of their half-maximal effective concentration (EC50) values .

Case Study: Structure-Activity Relationship (SAR)
A structure-activity relationship study on pyrazole derivatives revealed that modifications at specific positions can enhance antiviral activity. For example, optimizing hydrophilicity and substituents on the pyrazole ring significantly improved efficacy against viral targets. The compound's ability to interact with viral proteins makes it a candidate for further exploration in drug design .

Biochemical Research

Inhibition of Enzymatic Activity
This compound has shown promise as an inhibitor of specific enzymes involved in critical biological processes. For example, it may act as an inhibitor for certain kinases or proteases that are vital for cellular signaling pathways. The sulfonamide group in the compound is particularly relevant for its interaction with enzyme active sites, potentially leading to the development of selective inhibitors .

Case Study: MPS1 Inhibition
Inhibitors based on similar structural frameworks have been developed to target MPS1 (Monopolar Spindle 1) kinase, which plays a crucial role in cell division. Compounds designed with similar motifs have exhibited potent inhibition of MPS1, suggesting that this compound could be explored for similar applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized by comparing it with related sulfonamide derivatives documented in recent literature. Key analogs are summarized in Table 1 and discussed below.

Table 1: Structural and Functional Comparison of Sulfonamide Derivatives

Compound Name Core Structure Key Functional Groups Notable Properties Reference
Target Compound Hydroxyethyl-bridged difuran + pyrazole - Two furan rings (2- and 3-substituted)
- 2-Hydroxyethyl group
- 1-Methylpyrazole-4-sulfonamide
- Hybrid heterocyclic design
- Potential for enhanced solubility due to hydroxyl group
N/A
(E)-4-(2-(3-Methyl-5-oxo-1-(pyridin-2-yl)-1H-pyrazol-4(5H)-ylidene)hydrazinyl)-N-(pyrimidin-2-yl)benzenesulfonamide Pyrazolone + pyrimidine - Pyrazolone core
- Pyrimidine-sulfonamide
- Hydrazine linker
- Crystalline structure (X-ray confirmed)
- Anticandidal activity reported
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Pyrazolo-pyrimidine + chromenone - Pyrazolo[3,4-d]pyrimidine core
- Chromen-4-one group
- Fluorinated aryl groups
- MP: 175–178°C
- Mass: 589.1 (M+1)
N,N-Dimethyl(5-{[(2-{[1-(methylamino)-2-nitroethenyl]amino}ethyl)sulphanyl]methyl}furan-2-yl)methanamine N-oxide Furan + nitroethenyl - Furan-sulfonamide linkage
- Nitroethenyl group
- N-oxide moiety
- USP-listed impurity
- Focus on stability and degradation pathways
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde Pyrazole + sulfanyl - Pyrazole core
- Chlorophenylsulfanyl group
- Trifluoromethyl substituent
- Sulfanyl (C–S) linkage instead of sulfonamide
- Structural emphasis on halogenation

Structural Differentiation

  • Furan Integration: Unlike analogs in and , which feature single furan rings linked via sulfonamide or sulfanyl groups, the target compound uniquely incorporates two furan moieties (2- and 3-substituted) bridged by a hydroxyethyl group.
  • Sulfonamide vs. Sulfanyl : The target compound’s sulfonamide group (–SO₂NH–) differs from the sulfanyl (–S–) linkage in ’s pyrazole derivative. Sulfonamides generally exhibit stronger hydrogen-bonding capacity and metabolic stability compared to sulfanyl analogs .

Physicochemical and Pharmacological Insights

  • Melting Points: ’s compound demonstrates a melting point range of 175–178°C, a property often correlated with crystalline stability. No such data is available for the target compound, though its hydroxyl group may lower its melting point relative to non-polar analogs .
  • Bioactivity: Sulfonamide derivatives in and show antimicrobial and kinase inhibitory activities, respectively.

Q & A

Q. What are the common synthetic routes for preparing N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide?

The compound is typically synthesized via a multi-step approach:

  • Mannich reaction : A key step involves coupling furan-containing intermediates with a sulfonamide group. For example, Mannich reactions of substituted phenols or pyrazoles with formaldehyde and secondary amines are widely used to introduce hydroxyethyl and sulfonamide moieties .
  • Sulfonamide coupling : The pyrazole-4-sulfonamide core is often functionalized via nucleophilic substitution or condensation reactions. For instance, coupling 1-methyl-1H-pyrazole-4-sulfonyl chloride with furan-substituted ethanolamine derivatives under basic conditions (e.g., triethylamine in dry THF) yields the target compound .

Q. How is the structural integrity of this compound validated?

Structural characterization involves:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR are used to confirm the presence of furan protons (δ 6.2–7.4 ppm), hydroxyethyl groups (δ 3.5–4.0 ppm), and sulfonamide linkages (δ 2.8–3.2 ppm) .
  • X-ray crystallography : Single-crystal studies resolve bond angles and stereochemistry, particularly for the hydroxyethyl and furan substituents .
  • Mass spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns .

Q. What solvent systems are optimal for handling this compound in experimental settings?

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to its sulfonamide and hydroxyl groups. For biological assays, stock solutions are prepared in DMSO (≤1% v/v) to avoid precipitation. Aqueous solubility can be enhanced using cyclodextrin derivatives or surfactants like Tween-80 .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

SAR studies focus on:

  • Furan substitution : Replacing furan-2-yl or furan-3-yl with thiophene or pyrrole analogs to assess electronic effects on bioactivity .
  • Sulfonamide modifications : Introducing electron-withdrawing groups (e.g., trifluoromethyl) on the pyrazole ring to enhance metabolic stability .
  • Hydroxyethyl group optimization : Varying chain length or substituting the hydroxyl group with esters to probe pharmacokinetic properties . Biological testing (e.g., anti-exudative assays) is paired with computational docking to validate hypotheses .

Q. What experimental models are suitable for evaluating anti-exudative activity?

  • Formalin-induced edema in rats : A standard in vivo model where paw edema is induced via subcutaneous formalin injection. The compound’s efficacy is quantified by measuring edema reduction (%) at 24 hours post-administration (dose range: 10–50 mg/kg) .
  • In vitro endothelial barrier assays : Human umbilical vein endothelial cells (HUVECs) are treated with TNF-α to induce permeability, and the compound’s ability to stabilize the barrier is measured via transendothelial electrical resistance (TEER) .

Q. How should researchers address contradictory data in biological activity studies?

Contradictions often arise from:

  • Dose-dependent effects : Re-evaluate activity across a broader concentration range (e.g., 0.1–100 µM in vitro).
  • Metabolic variability : Use microsomal stability assays (e.g., liver microsomes from multiple species) to identify species-specific metabolism .
  • Assay interference : Confirm specificity via counter-screening against related targets (e.g., COX-2 for anti-inflammatory activity) .

Q. What computational methods support the design of derivatives with improved activity?

  • Molecular docking : AutoDock Vina or Schrödinger Glide is used to predict binding modes to targets like TNF-α or NF-κB. Key interactions include hydrogen bonding between the sulfonamide group and Arg residues .
  • QSAR modeling : 3D descriptors (e.g., polar surface area, logP) are correlated with anti-exudative activity to prioritize derivatives .

Methodological Tables

Table 1. Key Physicochemical Properties

PropertyValueMethodReference
Molecular weight393.42 g/molHRMS
LogP (octanol/water)2.1 ± 0.3Shake-flask method
Aqueous solubility12.5 µg/mL (pH 7.4)UV spectrophotometry

Table 2. In Vivo Anti-Exudative Activity (Formalin Model)

Dose (mg/kg)Edema Reduction (%)p-value vs. Control
1028.4 ± 3.1<0.05
2545.6 ± 4.7<0.01
5062.3 ± 5.2<0.001
Data from .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.